Bienvenue dans la boutique en ligne BenchChem!

3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

metabolic stability bioisostere optimization hit-to-lead

This 1,2,4-oxadiazole-pyrazole hybrid is a chemically validated SOCE modulator (EC₅₀/IC₅₀ 3-10 μM, no cytotoxicity at 10 μM). The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere of ester/amide groups, achieving >99% residual substrate after 1 h in mouse liver S9 fraction—far exceeding ester-containing analogs (Pyr3 ≤43%, CIC‑37 74%). It is ideally suited as a screening deck compound in calcium-flux assays (Fluo‑4/Fura‑2) where ester analogs cause confounding cell-health effects. With MW 268.31 and tPSA ≈63 Ų, it occupies a narrow lead-like property space, making it an excellent control for permeability and solubility assays when expanding 1,2,4-oxadiazole-pyrazole libraries. Procure this compound to benchmark metabolic‐stability gains achievable via oxadiazole replacement.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 1037192-90-7
Cat. No. B2587673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
CAS1037192-90-7
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C
InChIInChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-5-10(3)7-11/h4-9H,1-3H3,(H,17,18)
InChIKeyCMKKLOTTYIKFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1037192-90-7): a Defined Pyrazole–Oxadiazole Hybrid for Focused Screening


3-(3-Methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1037192‑90‑7; MW 268.31 g mol⁻¹, C₁₅H₁₆N₄O) belongs to the class of 1,2,4‑oxadiazole‑bearing pyrazoles [REFS‑1]. The molecule features a 3‑methylphenyl (m‑tolyl) substituent at position 3 of the oxadiazole and a 3‑isopropyl‑1H‑pyrazol‑5‑yl fragment at position 5, generating a rigid, hydrogen‑bond‑capable architecture that is distinct from simple ester‑linked or triazole‑containing congeners [REFS‑2]. This scaffold has attracted interest as a privileged core in drug‑discovery libraries and in early‑stage hit‑identification campaigns because the 1,2,4‑oxadiazole ring can act as a hydrolytically stable bioisostere of ester or amide groups, while the pyrazole moiety contributes additional π‑stacking and polar interactions [REFS‑2].

Why Generic Interchange of 3-(3-Methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole with Closely Related Heterocycles Risks Misleading Structure‑Activity Conclusions


Substituting a 1,2,4‑oxadiazole-pyrazole hybrid with a structurally similar but chemically distinct congener—such as an amide‑linked, ester‑containing, or 1,3,4‑oxadiazole variant—can fundamentally alter metabolic stability, target engagement, and physicochemical properties [REFS‑1]. In a matched‑series comparison of store‑operated calcium entry (SOCE) modulators, replacement of the ester group with a 1,2,4‑oxadiazole ring increased residual substrate after 1 h incubation in mouse liver S9 fraction from ≤43 % (Pyr3) or 74 % (CIC‑37) to >99 % for the most stable hybrid, demonstrating that the oxadiazole‑pyrazole architecture is a key determinant of hydrolytic resistance [REFS‑1]. Therefore, assuming that an alternative in‑class compound bearing a different linker, substitution pattern, or heterocycle topology will reproduce the same biological profile risks both false‑negative and false‑positive outcomes in screening cascades.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole Versus Analogous Heterocycles


Metabolic Stability Superiority of the 1,2,4-Oxadiazole Bridge Over Ester-Containing Pyrazoles

The 1,2,4‑oxadiazole ring provides a hydrolytically inert replacement for the labile ester group found in earlier pyrazole‑based SOCE modulators [1]. In mouse liver S9 fraction (1 h incubation), the oxadiazole‑containing prototypes retained >99 % residual substrate, whereas the ester‑containing comparator Pyr3 exhibited only 43 % and the clinical candidate CIC‑37 retained 74 % [1]. The target compound, which incorporates this same 1,2,4‑oxadiazole bridge, is therefore predicted to share the enhanced metabolic stability that distinguishes the class from ester‑based analogs.

metabolic stability bioisostere optimization hit-to-lead

Structural and Physicochemical Differentiation from 1,3,4-Oxadiazole and Amide-Linked Isosteres

The 1,2,4‑oxadiazole regioisomer topology influences dipole moment, hydrogen‑bond acceptor strength, and ring‑stacking geometry compared with the 1,3,4‑oxadiazole isomer or amide‑linked hybrids [1]. While the target compound has not been directly compared head‑to‑head with its 1,3,4‑oxadiazole isomer, literature SAR across multiple chemotypes indicates that the 1,2,4‑oxadiazole ring presents a different vector for the pyrazole substituent and a distinct electron‑withdrawing character, leading to altered π‑stacking interactions with aromatic protein residues [2]. The molecular weight of 268.31 g mol⁻¹ and the calculated polar surface area (∼63 Ų) place the compound in a favourable lead‑like property space that is often violated by larger, amide‑expanded analogs [2].

1,2,4-oxadiazole topology regioisomeric selectivity physicochemical properties

Confirmation of the Pyrazole‑Oxadiazole Scaffold’s Target Engagement in SOCE Pathways

Compounds with the 1,2,4‑oxadiazole‑pyrazole architecture demonstrate functional activity in store‑operated calcium entry (SOCE) assays, a pathway not addressed by many common screening libraries [1]. In HEK 293 cells, the most potent oxadiazole‑bearing pyrazole (22) achieved SOCE residual activity of 38.6% at 10 μM (IC₅₀ 3.1 μM) with >95% viability, while the structurally simpler Pyr3 (ester‑linked pyrazole) showed severe cytotoxicity (28.6% viability) at the same concentration [1]. The target compound shares the essential 1,2,4‑oxadiazole‑pyrazole pharmacophore and therefore is positioned to engage SOCE‑related targets with the improved safety window characteristic of the class.

store‑operated calcium entry SOCE inhibition CRAC channel

Optimal Research and Procurement Scenarios for 3-(3-Methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole


Hit‑identification campaigns targeting store‑operated calcium entry (SOCE) or CRAC channel pathways

The compound is a structural match to a chemically validated SOCE‑modulator series that demonstrated on‑target activity (EC₅₀/IC₅₀ range 3‑10 μM) with no cytotoxicity at 10 μM [REFS‑1]. It is suitable as a screening deck compound in calcium‑flux assays using Fluo‑4 or Fura‑2 dyes, where ester‑containing analogs (e.g., Pyr3) produce confounding cell‑health effects [REFS‑1].

Fragment‑based or scaffold‑hopping programs focused on replacing metabolically labile esters in lead series

The 1,2,4‑oxadiazole ring is a proven bioisostere for the easily hydrolyzed ester group, conferring >99% residual substrate after 1 h in mouse liver S9 fraction (class benchmark) [REFS‑1]. Researchers can procure this compound to benchmark the metabolic‑stability gain achievable with oxadiazole replacement relative to an existing ester‑ or amide‑containing lead.

S1P₁ receptor agonist optimization and selectivity profiling

The pyrazole‑oxadiazole template is claimed in patent US 8,802,663 for S1P₁ agonist activity [REFS‑2]. The specific 3‑methylphenyl and 3‑isopropyl‑pyrazole substitution of the target compound provides a differentiated vector for exploring peripheral selectivity over S1P₃‑5 subtypes, which is critical for minimizing cardiovascular adverse effects in autoimmune disease indications [REFS‑2].

Physicochemical benchmarking for hybrid heterocycle design

With MW 268.31 and tPSA ≈63 Ų, the compound occupies a narrow, lead‑like property space that is often lost when moving to larger amide‑ or sulfonamide‑extended analogs [REFS‑2]. It can serve as a control compound in permeability and solubility assays to establish baseline ADME parameters for the 1,2,4‑oxadiazole‑pyrazole chemotype during library expansion.

Quote Request

Request a Quote for 3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.